benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 56602-33-6
VCID: VC21541510
InChI: InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
SMILES: CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Molecular Formula: C12H22N6OP · PF6
Molecular Weight: 442.28 g/mol

benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate

CAS No.: 56602-33-6

Cat. No.: VC21541510

Molecular Formula: C12H22N6OP · PF6

Molecular Weight: 442.28 g/mol

* For research use only. Not for human or veterinary use.

benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate - 56602-33-6

CAS No. 56602-33-6
Molecular Formula C12H22N6OP · PF6
Molecular Weight 442.28 g/mol
IUPAC Name benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate
Standard InChI InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
Standard InChI Key MGEVGECQZUIPSV-UHFFFAOYSA-N
SMILES CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Canonical SMILES CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Chemical Identity and Nomenclature

Primary Identification

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate represents a phosphonium salt with significant applications in organic synthesis. The compound was first synthesized by Castro in 1975 and has since become a standard tool in peptide chemistry laboratories worldwide . Its chemical structure features a benzotriazole group connected to a phosphonium center through an oxygen atom, with three dimethylamino groups attached to the phosphorus and a hexafluorophosphate counterion. The compound's unique structural arrangement contributes to its effectiveness as a coupling reagent in various synthetic applications.

Alternative Nomenclature

Structural Characteristics and Properties

Molecular Structure

The molecular structure of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate consists of two primary components: a cationic phosphonium species and an anionic hexafluorophosphate counterion. The cationic portion features a central phosphorus atom bonded to three dimethylamino groups and to an oxygen atom that links to a benzotriazole moiety . This unique structural arrangement is crucial for the compound's reactivity profile in organic synthesis. The structural configuration has been thoroughly investigated using X-ray diffraction techniques, which revealed the precise three-dimensional arrangement of atoms in the crystalline state .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the structural features of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in solution. Studies have shown that the 31P and 1H NMR spectra in DMSO solution support the structure determined in the crystalline state . A notable observation from NMR studies is that there are no conformational restrictions on the chemical bonds connecting the two parts of the molecule through the oxygen atom in DMSO solution . This conformational flexibility may contribute to the compound's reactivity in solution-phase chemistry.

Physical and Chemical Properties

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate typically appears as a crystalline solid at room temperature. The compound demonstrates specific solubility characteristics that influence its application in chemical synthesis. It is readily soluble in polar organic solvents including methanol, acetone, and dichloromethane, making it compatible with common reaction media used in organic synthesis . Notably, the compound is insoluble in water, which can be advantageous for certain reaction workup procedures . This solubility profile makes it versatile for various synthetic applications while allowing for convenient handling in laboratory settings.

Synthetic Applications

Peptide Coupling Applications

The primary application of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate is in peptide synthesis, where it serves as an effective coupling reagent for amide bond formation . The compound facilitates the reaction between carboxylic acids and amines to form amide bonds, which constitute the backbone of peptides and proteins. A particularly valuable feature of this reagent is its ability to promote amidation of alpha amino acids without causing racemization, which is critical for maintaining the stereochemical integrity of peptide products . This property makes it an essential tool in the synthesis of biologically active peptides where stereochemical purity is crucial for biological activity.

Other Synthetic Applications

Beyond peptide synthesis, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate demonstrates versatility in several other synthetic transformations. The reagent has proven effective in lactonization reactions, enabling the formation of cyclic esters that are common structural motifs in natural products and pharmaceuticals . Additionally, it facilitates selective esterification reactions, allowing for controlled formation of ester bonds in complex molecular environments . The compound has also been utilized in the synthesis of magnolamide, a compound with notable antioxidative activity, demonstrating its utility in natural product synthesis .

Specialized Catalytic Applications

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate serves as a catalyst in the synthesis of 9-acridinecarboxamide derivatives, compounds with potential pharmacological interest . Furthermore, the reagent functions as a valuable precursor in the synthesis of phenyl esters of amino acids, which are important building blocks in medicinal chemistry and biochemical studies . These specialized applications highlight the reagent's adaptability to diverse synthetic challenges beyond its primary role in peptide coupling.

Structural Studies

Crystallographic Analysis

Detailed structural analysis of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate has been conducted using X-ray diffraction techniques, providing precise information about bond lengths, angles, and the three-dimensional arrangement of atoms in the crystalline state . These studies have revealed important structural features that contribute to the compound's reactivity patterns. The crystallographic data offers valuable insights into the spatial relationship between the benzotriazole moiety and the phosphonium center, as well as the positioning of the hexafluorophosphate counterion within the crystal lattice.

Solution-Phase Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopic studies have complemented the crystallographic analysis by providing information about the compound's behavior in solution. The 31P and 1H NMR spectra collected in DMSO solution confirm that the solution-phase structure aligns with that determined for the crystalline state . A significant finding from these studies is that the chemical bonds connecting the two parts of the molecule through the oxygen atom experience no conformational restrictions in DMSO solution, suggesting a degree of rotational freedom that may influence the compound's reactivity in solution-phase chemistry .

Intermolecular Interactions

Structural studies have also revealed interesting intermolecular interactions in the solid-state structure of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate. The compound exhibits stacking interactions that contribute to the stability of its crystal structure . Additionally, short C–H···F···H–C contacts have been observed, indicating specific hydrogen bonding patterns involving the hexafluorophosphate anion . These intermolecular interactions may influence the compound's physical properties, such as melting point and solubility, and could potentially play a role in its reactivity patterns in certain reaction environments.

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